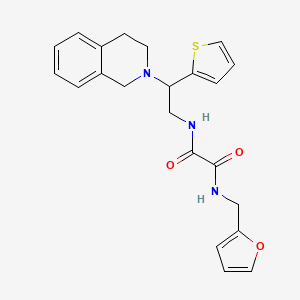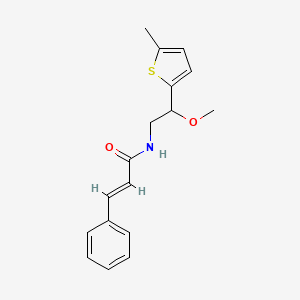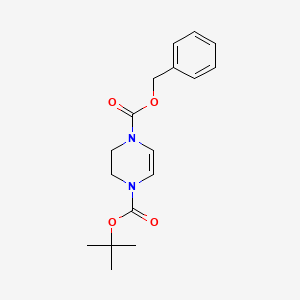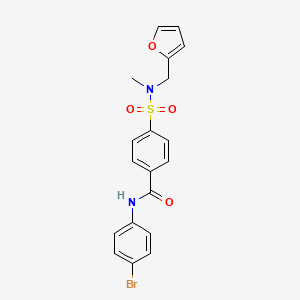
N-(4-bromophenyl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide, also known as BAY 43-9006, is a chemical compound that has been extensively studied for its potential use as an anticancer agent. The compound was first synthesized in the early 2000s and has since undergone numerous studies to determine its mechanism of action and potential benefits for cancer treatment.
Mécanisme D'action
N-(4-bromophenyl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide 43-9006 works by inhibiting the activity of several enzymes and signaling pathways that are important for cancer cell growth and survival. Specifically, it inhibits the activity of RAF kinase, which is a key component of the RAF/MEK/ERK pathway, and VEGFR-2, which is a receptor for vascular endothelial growth factor (VEGF) that is involved in angiogenesis.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide 43-9006 has been shown to have several biochemical and physiological effects in cancer cells. It inhibits cell proliferation and induces apoptosis, or programmed cell death, in cancer cells. It also inhibits angiogenesis, which can lead to reduced tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-bromophenyl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide 43-9006 in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the pathways and enzymes that are involved in cancer cell growth and survival. However, one limitation is that it may not be effective against all types of cancer, and its use may be limited to certain cancer subtypes.
Orientations Futures
There are several future directions for research on N-(4-bromophenyl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide 43-9006. One area of interest is the development of combination therapies that include N-(4-bromophenyl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide 43-9006 and other anticancer agents. Another area of interest is the development of new formulations of N-(4-bromophenyl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide 43-9006 that may improve its efficacy and reduce side effects. Additionally, further studies are needed to determine the optimal dosing and administration of N-(4-bromophenyl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide 43-9006 in cancer patients.
Méthodes De Synthèse
The synthesis of N-(4-bromophenyl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide 43-9006 involves several steps, including the reaction of 4-bromonitrobenzene with furan-2-ylmethylamine, followed by reduction of the resulting nitro compound to an amine. This amine is then reacted with N-methylsulfamide to form the final product, N-(4-bromophenyl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide 43-9006.
Applications De Recherche Scientifique
N-(4-bromophenyl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide 43-9006 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of several enzymes and signaling pathways that are important for cancer cell growth and survival. These include the RAF/MEK/ERK pathway, which is frequently dysregulated in cancer cells, and the angiogenesis pathway, which is responsible for the growth of new blood vessels that supply tumors with nutrients.
Propriétés
IUPAC Name |
N-(4-bromophenyl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O4S/c1-22(13-17-3-2-12-26-17)27(24,25)18-10-4-14(5-11-18)19(23)21-16-8-6-15(20)7-9-16/h2-12H,13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBJVJZHYRQVIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

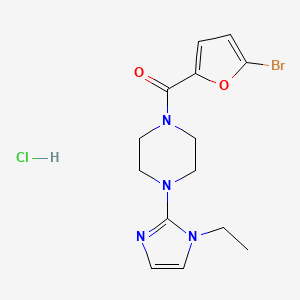

![1-(3-Ethyltriazolo[4,5-d]pyrimidin-7-yl)piperidin-4-ol](/img/structure/B2855564.png)
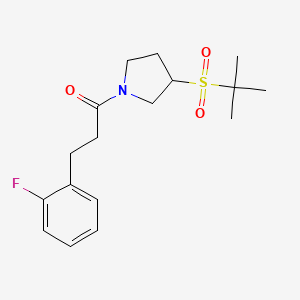
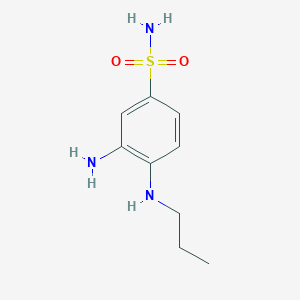
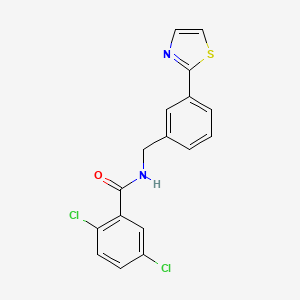


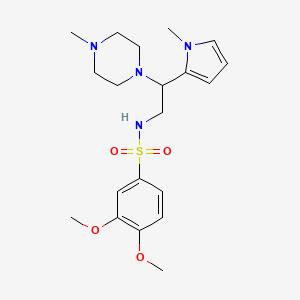
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea](/img/structure/B2855576.png)
